1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
Description
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene is a halogenated aromatic compound featuring a 3-bromophenoxy group attached via a methylene bridge to a 4-chloro-2-fluorobenzene core.
Properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]-4-chloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRXJESCMYBGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Etherification
The Mitsunobu reaction remains a cornerstone for constructing the ether linkage between the 3-bromophenol and 4-chloro-2-fluorobenzyl alcohol precursors. As detailed in EP3133071A1, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the condensation. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, achieving 68–72% yield after purification by preparative thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (5:1). Critical parameters include:
Nucleophilic Substitution with Benzyl Halides
An alternative route involves the reaction of 3-bromophenol with 4-chloro-2-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This method leverages the enhanced nucleophilicity of the phenol oxygen under basic conditions. Key observations include:
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Solvent Effects : DMF outperforms acetone or acetonitrile due to superior solvation of ionic intermediates.
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Reaction Time : Prolonged heating (>12 hr) leads to dehalogenation, reducing yields to ≤50%.
Intermediate Synthesis and Functionalization
Preparation of 4-Chloro-2-fluorobenzyl Alcohol
The benzyl alcohol intermediate is synthesized via reduction of 4-chloro-2-fluorobenzoic acid using lithium aluminum hydride (LiAlH₄) in dry diethyl ether. Yields of 85–90% are achieved when maintaining strict anhydrous conditions and a temperature gradient from −78°C to room temperature.
Bromination of Phenolic Precursors
Selective bromination at the 3-position of phenol is accomplished using bromine (Br₂) in acetic acid at 40°C, as described in ChemicalBook protocols. This step requires precise stoichiometry (1:1.05 phenol:Br₂) to avoid di-bromination byproducts.
Comparative Analysis of Methodologies
| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |
|---|---|---|
| Yield | 68–72% | 45–50% |
| Reaction Time | 6–8 hr | 12–14 hr |
| Purification Method | Prep-TLC | Column Chromatography |
| Cost Efficiency | Moderate | High |
The Mitsunobu method offers superior yields but requires expensive reagents (DEAD/PPh₃), whereas nucleophilic substitution is cost-effective but suffers from lower efficiency.
Optimization Strategies and Challenges
Solvent Selection and Temperature Control
Halogen Compatibility Issues
The fluorine atom’s electronegativity destabilizes transition states in SN2 mechanisms, necessitating polar aprotic solvents to stabilize intermediates. Concurrently, bromine’s susceptibility to elimination mandates low temperatures (<50°C) during etherification.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batches) of the Mitsunobu route demonstrate consistent yields (70±2%) when using continuous flow reactors with in-line purification. In contrast, nucleophilic substitution scales poorly due to exothermic side reactions above 500 g batches .
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled temperature and pressure conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a quinone derivative.
Scientific Research Applications
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Inferred Properties :
- Molecular Formula: C₁₃H₈BrClFO (derived by substituting the bromine in 1-(bromomethyl)-4-chloro-2-fluorobenzene (C₇H₅BrClF) with a 3-bromophenoxy group).
- Applications : Likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to its precursor, which is used in synthesizing hydroxamic acids () and pesticide intermediates ().
Comparison with Similar Compounds
Below is a comparative analysis of structurally related halogenated aromatic compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Comparative Data of Halogenated Aromatic Compounds
Key Comparative Insights
Structural and Reactivity Differences
- 1-(Bromomethyl)-4-chloro-2-fluorobenzene: The bromomethyl group enhances electrophilicity, favoring alkylation reactions (e.g., in hydroxamic acid synthesis, ). 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene: Dual bromine atoms increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
- Molecular Weight and Polarity: Compounds with bromophenoxy groups (e.g., this compound) exhibit higher molecular weights and polarities compared to simpler analogs like 1-bromo-2-chloro-4-fluorobenzene, influencing solubility and bioavailability. The methyl-substituted isomer (2-bromo-3-chloro-4-fluoro-1-methylbenzene) has identical molecular weight to 1-(bromomethyl)-4-chloro-2-fluorobenzene but differs in volatility due to substituent positions .
Biological Activity
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine, chlorine, and fluorine atoms in its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H10BrClF. Its structure is characterized by a bromophenyl ether moiety linked to a chlorofluorobenzene group. The halogen substituents are known to influence the compound's lipophilicity, reactivity, and biological interactions.
Biological Activity Overview
The biological activities of halogenated phenolic compounds are diverse, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific activities of this compound can be summarized as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives containing bromine and chlorine have shown significant inhibition against various bacterial strains. In vitro tests demonstrated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes or inhibit enzymatic functions.
Anticancer Activity
The anticancer potential of halogenated compounds is well-documented. Studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of halogenated phenolic compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 cells. The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays, showing a significant increase in apoptotic cell populations compared to controls.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 15 | MDA-MB-231 | Apoptosis induction via ROS generation |
Mechanistic Studies
Mechanistic studies indicate that the biological activity of this compound may be attributed to its interaction with specific enzymes or receptors within cells. For example, compounds similar in structure have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors.
Enzyme Inhibition Example:
The inhibition constants (IC50) for CA IX by structurally related compounds were reported between 10 nM to 25 nM, indicating strong binding affinity and potential therapeutic applications in cancer treatment.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments suggest that halogenated phenols can exhibit cytotoxic effects at higher concentrations. Standard safety evaluations should be conducted to establish a therapeutic window for clinical applications.
Q & A
Q. Advanced Research Focus
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and assess electron-withdrawing/donating effects of -Br, -Cl, and -F groups .
- Experimental Validation : Use ¹⁹F NMR to observe chemical shift changes caused by substituent-induced ring polarization. Compare with analogs like 1-(bromomethyl)-4-chloro-2-fluorobenzene .
Data Contradiction Note : Discrepancies between calculated and observed NMR shifts may arise from solvent effects—validate with polarizable continuum models (PCM) .
What strategies optimize yield in cross-coupling reactions involving this compound as a substrate?
Q. Advanced Methodological Guidance
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppf) for Suzuki-Miyaura couplings. For example, coupling with boronic acids to introduce aryl groups at the bromine site .
- Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction kinetics. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
Critical Parameter : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) to prevent over-reaction .
How can researchers resolve contradictions in reported biological activity data for halogenated benzene derivatives?
Q. Data Analysis Focus
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables .
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., 1-(3-bromopropoxy)-4-chlorobenzene vs. 1-chloro-4-(difluoromethoxy)-2-fluorobenzene) to identify structure-activity trends .
Example Contradiction : Discrepancies in enzyme inhibition may arise from differences in cell membrane permeability—validate using logP calculations (e.g., ClogP = 3.2 for this compound) .
What advanced techniques are recommended for studying degradation pathways under environmental conditions?
Q. Advanced Experimental Design
- Photostability Testing : Expose the compound to UV light (254 nm) in a photoreactor and analyze degradation products via LC-MS. Compare with dark controls .
- Hydrolytic Stability : Conduct accelerated hydrolysis in buffered solutions (pH 2–12) at 40°C. Monitor using HPLC with a C18 column (retention time ~8.2 min) .
Key Insight : The difluoromethoxy group in analogs (e.g., 1-chloro-2-(difluoromethoxy)-4-methylbenzene) shows higher hydrolytic resistance than methoxy groups .
How can computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Q. Methodological Integration
- Fukui Function Analysis : Calculate local electrophilicity indices (e.g., using Gaussian 16) to identify reactive sites. The -Br and -Cl substituents direct EAS to the para position relative to the phenoxy group .
- Machine Learning : Train models on datasets like Reaxys to predict reaction outcomes. For example, prioritize nitration at the 5-position of the fluorobenzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
